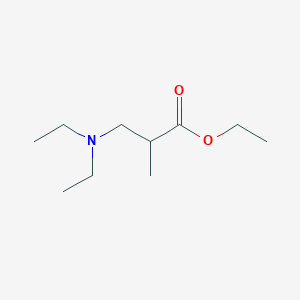

Ethyl 3-(Diethylamino)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(Diethylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-(diethylamino)-2-methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(Diethylamino)-2-methylpropanoate typically involves the esterification of 3-(Diethylamino)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(Diethylamino)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- Ethyl 3-(diethylamino)-2-methylpropanoate can serve as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system due to its diethylamino group, which enhances lipophilicity and bioavailability.

-

Antidepressants and Anxiolytics :

- Compounds similar to this compound have been explored for their potential antidepressant and anxiolytic effects. The diethylamino moiety is known to interact with neurotransmitter systems, making it a candidate for further research in this area.

Chemical Research Applications

-

Reagents in Organic Synthesis :

- This compound can act as a reagent in various organic reactions, including alkylation and acylation processes, due to its nucleophilic properties. It can facilitate the formation of complex molecules through multi-step synthetic pathways.

- Fluorination Reagents :

Case Study 1: Synthesis of Antidepressant Compounds

A study investigated the synthesis of novel antidepressant compounds using this compound as an intermediate. The results indicated that modifications to the diethylamino group significantly impacted the compounds' affinity for serotonin receptors, suggesting potential therapeutic benefits in treating depression.

Case Study 2: Development of Fluorinated Pharmaceuticals

Research focused on using this compound to develop fluorinated analogs of existing drugs. The introduction of fluorine atoms improved metabolic stability and bioactivity, demonstrating the compound's utility in drug design .

Mechanism of Action

The mechanism of action of Ethyl 3-(Diethylamino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Additionally, its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical processes.

Comparison with Similar Compounds

Ethyl 3-(Diethylamino)-2-methylpropanoate can be compared with other similar compounds, such as:

Ethyl 3-(Dimethylamino)-2-methylpropanoate: This compound has a similar structure but with dimethylamino instead of diethylamino groups.

Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

Uniqueness: The unique combination of the diethylamino group and the ethyl ester group in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Ethyl 3-(Diethylamino)-2-methylpropanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological interactions, mechanisms of action, and relevant case studies.

This compound is classified as an ester with the following molecular formula: C11H21N1O2. It features a diethylamino group, which is significant for its biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of different derivatives that could have distinct biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The diethylamino moiety is known to interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways. This interaction may lead to changes in enzyme activity and metabolic processes within cells.

Neuropharmacological Effects

Research indicates that compounds with diethylamino groups often exhibit psychoactive effects. This compound has been investigated for its potential as a psychoactive agent, affecting neurotransmitter levels such as serotonin and dopamine. This could make it a candidate for further studies in treating neurological disorders.

Anticancer Properties

A study highlighted the use of pH-responsive micelles incorporating diethylamino groups for targeted drug delivery in cancer therapy. These micelles demonstrated improved loading efficiency and therapeutic efficacy for anticancer drugs like doxorubicin, suggesting that this compound could play a role in enhancing drug delivery systems . The ability to modulate drug release based on pH indicates potential applications in selective targeting of tumor cells.

Case Studies

- Psychoactive Effects : A study explored the interactions of diethylamino-containing compounds with serotonin receptors, revealing their potential in modulating mood and anxiety-related behaviors. This compound was included in this research due to its structural similarities with known psychoactive agents.

- Drug Delivery Systems : In another investigation involving polymeric micelles, this compound was utilized as part of a system designed for controlled release of anticancer drugs. The micelles showed significant improvements in drug solubilization and cellular uptake under acidic conditions typical of tumor environments .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Neuropharmacological effects, anticancer drug delivery |

| Methyl 3-(Dimethylamino)propanoate | Similar structure | Psychoactive effects |

| Methyl 3-(Diethylamino)butanoate | Similar structure | Potential psychoactive properties |

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

ethyl 3-(diethylamino)-2-methylpropanoate |

InChI |

InChI=1S/C10H21NO2/c1-5-11(6-2)8-9(4)10(12)13-7-3/h9H,5-8H2,1-4H3 |

InChI Key |

ULZWWRPKCFLCNU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(C)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.